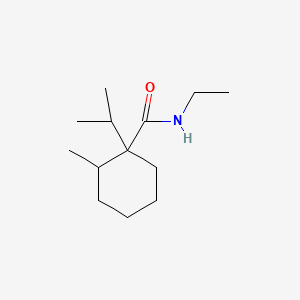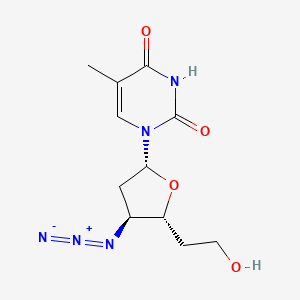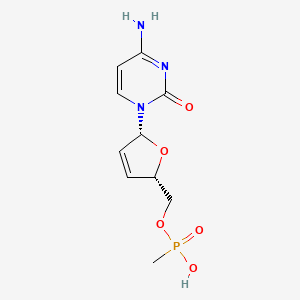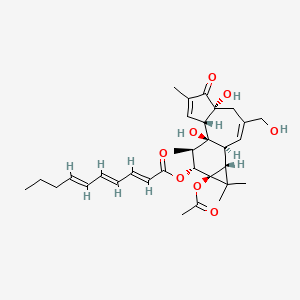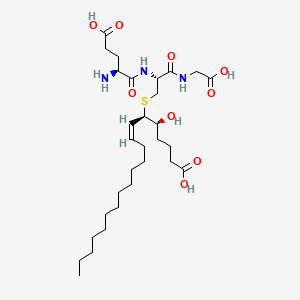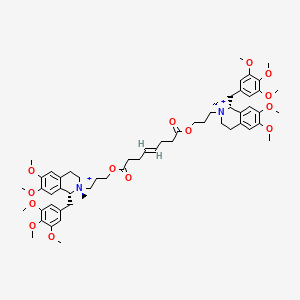
N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N'-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyridine ring and a naphthyridine moiety, suggests potential biological activity and industrial relevance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridine Ring: Starting with the appropriate precursors, the pyridine ring is synthesized through cyclization reactions.
Naphthyridine Synthesis: The naphthyridine moiety is prepared using condensation reactions involving suitable aldehydes and amines.
Urea Formation: The final step involves the coupling of the pyridine and naphthyridine intermediates with a urea derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and agricultural chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea: can be compared with other urea derivatives and pyridine-containing compounds.
Similar Compounds: N-(2,4-Dimethyl-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea, N-(2,4-Diethyl-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea.
Uniqueness
The uniqueness of N-(2,4-Bis(1-methylethyl)-3-pyridinyl)-N’-(1-butyl-1,2-dihydro-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl)urea lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological and chemical properties.
Propiedades
Número CAS |
873194-74-2 |
|---|---|
Fórmula molecular |
C31H37N5O3 |
Peso molecular |
527.7 g/mol |
Nombre IUPAC |
1-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl]-3-[2,4-di(propan-2-yl)pyridin-3-yl]urea |
InChI |
InChI=1S/C31H37N5O3/c1-7-8-17-36-29-24(13-10-15-33-29)25(21-11-9-12-22(18-21)39-6)28(30(36)37)35-31(38)34-27-23(19(2)3)14-16-32-26(27)20(4)5/h9-16,18-20H,7-8,17H2,1-6H3,(H2,34,35,38) |
Clave InChI |
FMXMUQISPCVABR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C=CC=N2)C(=C(C1=O)NC(=O)NC3=C(C=CN=C3C(C)C)C(C)C)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)

